molecular formula C20H37NO16 B12095597 2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12095597
M. Wt: 547.5 g/mol
InChI Key: DBTNJTQCWLYRTK-UHFFFAOYSA-N
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Description

2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative This compound is characterized by multiple hydroxyl groups and ether linkages, making it highly hydrophilic and reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise protection and deprotection of hydroxyl groups, followed by glycosylation reactions. The process begins with the protection of hydroxyl groups using protecting groups such as acetyl or benzyl groups. This is followed by the introduction of the aminoethoxy group through nucleophilic substitution reactions. The final steps involve the deprotection of the hydroxyl groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and mild reaction conditions. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require more stringent purification steps to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as alkoxides or halides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for the creation of diverse chemical structures.

Biology

In biological research, it is studied for its potential role in cell signaling and metabolism. Its structure mimics certain natural carbohydrates, making it useful in studying carbohydrate-protein interactions.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its hydrophilic nature allows it to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Industry

In industrial applications, it is used in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. Its multiple hydroxyl groups allow it to form hydrogen bonds, facilitating its binding to target molecules. This binding can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: shares similarities with other carbohydrate derivatives such as:

Uniqueness

The unique aspect of this compound lies in its aminoethoxy group, which imparts additional reactivity and potential for forming more complex structures. This makes it particularly valuable in synthetic chemistry and drug design.

Properties

IUPAC Name

2-[6-[6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNJTQCWLYRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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